molecular formula C7H14ClNO2 B13453107 Methyl 3-ethylazetidine-3-carboxylate hydrochloride CAS No. 1205749-78-5

Methyl 3-ethylazetidine-3-carboxylate hydrochloride

Cat. No.: B13453107
CAS No.: 1205749-78-5
M. Wt: 179.64 g/mol
InChI Key: ZBXGUQJUAJGECC-UHFFFAOYSA-N
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Description

Methyl 3-ethylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₁NO₂·ClH It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Methyl 3-ethylazetidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl azetidine-3-carboxylate hydrochloride
  • 3-Hydroxyazetidine hydrochloride
  • Methyl 1-Boc-azetidine-3-carboxylate
  • 3-Azetidinecarboxylic acid

Uniqueness

Methyl 3-ethylazetidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of an ethyl group at the 3-position of the azetidine ring. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

1205749-78-5

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 3-ethylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-7(4-8-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H

InChI Key

ZBXGUQJUAJGECC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C(=O)OC.Cl

Origin of Product

United States

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